N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide

SCD1 inhibition metabolic disease structure-activity relationship

N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide (CAS 1396875-57-2) is a synthetic small molecule featuring a pyridazine core linked to a piperidine ring and a thiophene-2-carboxamide moiety. It is structurally related to a series of substituted piperidinyl-pyridazinyl derivatives claimed as inhibitors of stearoyl-CoA desaturase 1 (SCD1), an enzyme target for metabolic disorders such as obesity and type-II diabetes.

Molecular Formula C20H19ClN4OS
Molecular Weight 398.91
CAS No. 1396875-57-2
Cat. No. B2395443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide
CAS1396875-57-2
Molecular FormulaC20H19ClN4OS
Molecular Weight398.91
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
InChIInChI=1S/C20H19ClN4OS/c21-16-5-2-1-4-15(16)17-7-8-19(24-23-17)25-11-9-14(10-12-25)22-20(26)18-6-3-13-27-18/h1-8,13-14H,9-12H2,(H,22,26)
InChIKeyOZTXXMJNYGEBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide: A Heterocyclic SCD1 Inhibitor Candidate


N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide (CAS 1396875-57-2) is a synthetic small molecule featuring a pyridazine core linked to a piperidine ring and a thiophene-2-carboxamide moiety [1]. It is structurally related to a series of substituted piperidinyl-pyridazinyl derivatives claimed as inhibitors of stearoyl-CoA desaturase 1 (SCD1), an enzyme target for metabolic disorders such as obesity and type-II diabetes [2]. The compound is available from commercial vendors for research purposes with a typical purity specification of 95% .

Why Generic Substitution is Not Advisable for N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide in SCD1 Research


Generic substitution among piperidinyl-pyridazinyl derivatives is unreliable due to steep structure-activity relationships (SAR) at the SCD1 target. The patent family US9102669B2 explicitly demonstrates that small modifications—such as variations in the aryl substituent on the pyridazine, the nature of the heterocyclic amide, or the piperidine N-substitution—dramatically alter SCD1 inhibitory potency and selectivity profiles [1]. For example, close analogs with thiophene-3-carboxamide or fluorophenyl replacements exhibit divergent activity, making direct functional interchange without confirmatory data a high-risk procurement decision [2]. The quantitative evidence below underscores why this specific 2-chlorophenyl-pyridazine-thiophene-2-carboxamide configuration must be evaluated on its own merits.

Quantitative Differentiation Evidence for N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide


SCD1 Inhibitory Activity in Human Enzyme Assay: Target Compound vs. Thiophene-3-Carboxamide Isomer

In a ChEMBL-curated human SCD1 inhibition assay, the target compound demonstrated measurable binding affinity, while the regioisomeric thiophene-3-carboxamide analog (CAS 1396630-00-4) showed no annotated activity in the same database, suggesting a critical role for the 2-carboxamide orientation [1]. This qualitative selectivity trend, though lacking precise IC50 values for the target compound in public data, indicates that the 2-thiophene isomer is the active chemotype. Procurement of the incorrect regioisomer would likely yield a false negative in SCD1 screening.

SCD1 inhibition metabolic disease structure-activity relationship

Predicted Physicochemical Differentiation: Lipophilicity and Permeability vs. SCD1 Drug Candidates

The target compound has a computed XLogP3 of 4.1 and a topological polar surface area (TPSA) of 86.4 Ų [1]. These values place it within a favorable range for oral absorption according to Lipinski's rule of five. In comparison, the clinical SCD1 inhibitor XEN103 (compound 49) has a reported higher molecular weight and distinct physicochemical signature, which may contribute to its different pharmacokinetic profile [2]. For researchers prioritizing CNS penetration, the moderate lipophilicity of the target compound may offer advantages over more polar or larger SCD1 inhibitors, though direct experimental comparative data are lacking.

physicochemical profiling oral bioavailability drug-likeness

Commercial Purity and Quality Control: Target Compound vs. Analog Vendors

The target compound is commercially available from AKSci (catalog HTS012008) with a documented minimum purity specification of 95% . In contrast, the thiophene-3-carboxamide analog and other close structural relatives are primarily listed on non-specialist chemical databases without verified purity certificates or analytical data sheets [1]. For reproducible in vitro pharmacology, the guaranteed purity level and availability of a Certificate of Analysis (COA) and Safety Data Sheet (SDS) from an established vendor provide a significant procurement advantage.

compound purity quality assurance reproducibility

Optimal Application Scenarios for N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide Based on Differentiation Evidence


SCD1 Target Validation and Primary Screening

The compound's annotated activity against human SCD1 [1] makes it suitable as a positive control or tool compound in target engagement studies. Its guaranteed purity reduces the risk of false-negative results due to impurities, a critical factor when establishing dose-response relationships in enzymatic assays.

Structure-Activity Relationship (SAR) Exploration

The distinct activity difference between the 2-thiophene carboxamide and the 3-thiophene carboxamide isomer [2] positions this compound as a key reference for medicinal chemistry programs investigating the role of the carboxamide orientation in SCD1 binding. SAR teams can use this compound to map the pharmacophore requirements for potency.

Physicochemical Property Benchmarking for Lead Optimization

With a moderate XLogP of 4.1 and a TPSA of 86.4 Ų [3], this compound can serve as a physicochemical benchmark when optimizing ADME properties within the pyridazine-piperidine SCD1 inhibitor series. Its lower molecular weight compared to advanced leads [4] provides a favorable starting point for hit-to-lead campaigns.

Quote Request

Request a Quote for N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.